(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid
Description
(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a cyclopentenyl substituent at the ortho position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles.
Properties
Molecular Formula |
C11H13BO2 |
|---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
(2-cyclopent-2-en-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h1,3-5,7-9,13-14H,2,6H2 |
InChI Key |
CEWZGLBUYAAKJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2CCC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production of (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C).
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group also interacts with various molecular targets and pathways, depending on its application in biological systems .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Electronic Differences
The cyclopentenyl substituent distinguishes this compound from other boronic acids. Key comparisons include:
Key Insights :
- Electronic effects from the cyclopentenyl ring may alter boronic acid acidity (pKa) and diol-binding kinetics, though evidence suggests steric factors dominate over electronic effects in complex stability .
Antimicrobial and Enzyme Inhibition
- Phenyl boronic acid: Superior diagnostic accuracy (92% sensitivity) in detecting KPC carbapenemases compared to aminophenylboronic acid (APBA) .
- 4-Fluoro phenyl boronic acid : Exhibited potent antimicrobial activity against Gram-positive bacteria, attributed to enhanced lipophilicity and membrane penetration .
- Cis-stilbene boronic acids (e.g., compound 13c ): Inhibited tubulin polymerization (IC₅₀ = 21–22 µM) and induced apoptosis in cancer cells, whereas carboxylic acid analogs lacked activity .
Contradictions :
Solubility and Stability
- Water solubility : Phenyl boronic acid derivatives with polar substituents (e.g., methoxyethyl) exhibit improved aqueous solubility, critical for biological applications .
- Lipid solubility : Fluorinated or chlorinated phenyl boronic acids show enhanced membrane permeability , whereas the cyclopentenyl group may balance hydrophobicity without extreme lipid solubility.
- Complex stability : Steric hindrance from cyclopentenyl could destabilize boronate ester formation with diols compared to less bulky analogs .
Biological Activity
(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid is an organic compound notable for its boronic acid functional group, which is linked to a phenyl ring substituted with a cyclopentene moiety. This structure imparts unique properties that enhance its potential applications in various biological contexts, particularly in medicinal chemistry and organic synthesis. Recent studies have highlighted its interactions with biological targets, including its potential anti-cancer properties and enzyme inhibition capabilities.
The compound's distinctive cyclopentene structure influences its steric and electronic properties, making it a subject of interest in biological research. The boronic acid group is known for forming reversible covalent bonds with diols, which is crucial for its interactions with biomolecules.
1. Antioxidant Activity
Research indicates that (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid exhibits significant antioxidant properties. In a study assessing various biological activities, the compound demonstrated an IC50 value of 0.11 ± 0.01 µg/mL in DPPH free radical scavenging assays, indicating strong free radical scavenging ability .
2. Anticancer Activity
The compound has shown promising results in anticancer studies. Specifically, it exhibited a high cytotoxic effect on the MCF-7 cancer cell line with an IC50 of 18.76 ± 0.62 µg/mL, while showing no toxic effects on healthy cell lines . This selective toxicity suggests potential for therapeutic applications in cancer treatment.
3. Enzyme Inhibition
Inhibition of enzymes is another critical aspect of the biological activity of this compound:
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These results indicate that (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid can effectively inhibit key enzymes involved in various metabolic pathways .
4. Antibacterial Activity
The compound also demonstrated antibacterial properties against Escherichia coli (ATCC 25922) at concentrations of 6.50 mg/mL, suggesting its potential use in antimicrobial formulations .
Comparative Analysis with Related Compounds
A comparative analysis can be beneficial to understand the unique features of (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid relative to other boronic acids:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenylboronic Acid | Simple phenyl ring with a boronic acid group | Commonly used in organic synthesis |
| 4-Bromophenylboronic Acid | Bromine substitution on phenyl ring | Enhanced reactivity in coupling reactions |
| 3-Cyclohexeneboronic Acid | Cyclohexene instead of cyclopentene | Different steric effects influencing reactivity |
| (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid | Cyclopentene structure with unique steric properties | Potentially distinct biological activity profiles |
The unique cyclopentene structure may confer distinct steric and electronic properties compared to simpler boronic acids, influencing its reactivity and biological interactions.
The mechanism by which (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid exerts its biological effects is primarily through its ability to form complexes with diols and interact with specific proteins or enzymes involved in critical cellular processes. This interaction can disrupt normal cellular signaling pathways, leading to the observed anticancer and antibacterial effects.
Case Studies
Recent studies have explored the applications of boronic acids in various formulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
